molecular formula C10H22NO4P B4898254 2-Dibutoxyphosphorylacetamide

2-Dibutoxyphosphorylacetamide

Cat. No.: B4898254
M. Wt: 251.26 g/mol
InChI Key: FZTFWHPOKPZGOV-UHFFFAOYSA-N
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Description

2-Dibutoxyphosphorylacetamide (IUPAC name: 2-diethoxyphosphorylacetamide when ethoxy substituents are present; structural analog with butoxy groups) is an organophosphorus compound characterized by a phosphoryl group linked to an acetamide moiety via a methylene bridge. The compound’s structure features two butoxy groups attached to the phosphorus atom, distinguishing it from related phosphonates or phosphoramidates. Its molecular formula is C₆H₁₄NO₄P (for the diethoxy variant, as per PubChem data), with modifications expected for the dibutoxy analog .

Properties

IUPAC Name

2-dibutoxyphosphorylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTFWHPOKPZGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC(=O)N)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibutoxyphosphorylacetamide typically involves the reaction of dibutyl phosphite with acetamide under controlled conditions. The reaction can be represented as follows:

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Comparison with Similar Compounds

Diethyl (2-amino-2-oxoethyl)phosphonate

  • Structure : Features ethoxy groups (OCH₂CH₃) on the phosphoryl moiety and an acetamide group.
  • Applications : Primarily used in academic research for studying phosphonate reactivity and as a precursor in organic synthesis .

Dimethyl(2-methoxyethyl)phosphoramidate

  • Structure : Contains a phosphoryl-amidate bond (P–N) and a methoxyethyl group (OCH₂CH₂OCH₃).
  • Key Differences : The amidate linkage increases electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is exploited in oligonucleotide synthesis, where phosphoramidates serve as intermediates .
  • Applications : Critical in nucleic acid chemistry and asymmetric catalysis.

2-Cyclohexyl-2-phenylacetamide

  • Structure : Lacks a phosphoryl group but shares the acetamide backbone with bulky cyclohexyl and phenyl substituents.
  • Key Differences: The absence of phosphorus reduces polarity, altering solubility and biological interaction profiles.

Physicochemical Properties

Property 2-Dibutoxyphosphorylacetamide Diethyl (2-amino-2-oxoethyl)phosphonate Dimethyl(2-methoxyethyl)phosphoramidate
Lipophilicity (LogP) High (due to butoxy chains) Moderate (ethoxy chains) Low (polar amidate group)
Hydrolytic Stability High (stable in aqueous media) Moderate Low (prone to hydrolysis)
Reactivity Low (phosphonate ester) Moderate High (amidate bond reactive)

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